

# Application Notes: Combination Therapy with PX-866 and EGFR Inhibitors

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **PX-866-17OH**

Cat. No.: **B593762**

[Get Quote](#)

## Introduction

The epidermal growth factor receptor (EGFR) is a critical driver in many cancers, and its inhibitors have shown significant efficacy. However, resistance to EGFR-targeted therapies often develops, frequently through the activation of alternative survival pathways.[\[1\]](#)[\[2\]](#) One of the most prominent escape mechanisms is the activation of the Phosphoinositide 3-kinase (PI3K)/AKT/mTOR signaling cascade.[\[3\]](#)[\[4\]](#)[\[5\]](#) This has led to the rationale of combining EGFR inhibitors with PI3K inhibitors to simultaneously block both pathways, potentially overcoming resistance and enhancing anti-tumor activity.[\[4\]](#)[\[6\]](#)

PX-866 is a potent, irreversible, pan-isoform inhibitor of PI3K.[\[7\]](#)[\[8\]](#) It is a semi-synthetic derivative of wortmannin with improved stability and pharmacokinetic properties.[\[9\]](#)[\[10\]](#) PX-866 is rapidly metabolized to a more potent derivative, **PX-866-17OH**, which contributes to its sustained inhibition of the PI3K pathway.[\[11\]](#) This document provides an overview of the preclinical and clinical data for the combination of PX-866 with EGFR inhibitors and detailed protocols for key experimental assays.

## Mechanism of Action: Dual Pathway Inhibition

EGFR activation triggers multiple downstream signaling cascades, including the RAS/RAF/MEK/ERK pathway and the PI3K/AKT/mTOR pathway, which collectively promote cell proliferation, survival, and angiogenesis.[\[5\]](#)[\[12\]](#) EGFR inhibitors block this signaling at the receptor level. However, if the PI3K pathway is activated downstream of EGFR (e.g., through

mutations in PIK3CA or loss of the tumor suppressor PTEN), cancer cells can bypass the EGFR blockade and continue to proliferate.[5][8]

By co-administering a PI3K inhibitor like PX-866 with an EGFR inhibitor (e.g., gefitinib, erlotinib, cetuximab), both pathways are suppressed. This dual inhibition aims to prevent the compensatory signaling that leads to drug resistance, resulting in a more potent and durable anti-tumor response.[2][13]

[Click to download full resolution via product page](#)**Caption:** Dual inhibition of EGFR and PI3K signaling pathways.

## Quantitative Data Summary

### Table 1: Preclinical Efficacy of PX-866 and EGFR Inhibitor Combination

This table summarizes key findings from in vitro and in vivo preclinical studies.

| Cancer Type                          | Model System                                  | Combination           | Key Findings                                                                                                                  | Reference(s) |
|--------------------------------------|-----------------------------------------------|-----------------------|-------------------------------------------------------------------------------------------------------------------------------|--------------|
| Non-Small Cell Lung Cancer (NSCLC)   | A-549<br>Xenografts                           | PX-866 + Gefitinib    | Potentiated anti-tumor activity, even in large tumors; PX-866 inhibited phospho-Akt, which was unaffected by gefitinib alone. | [2][13]      |
| Glioblastoma                         | Glioblastoma cell lines & xenografts          | PX-866 (single agent) | Inhibited PI3K/Akt signaling, reduced tumor growth, and increased median survival in intracranial tumor models.               | [3][14]      |
| Various Cancers                      | 3D Spheroid Cultures                          | PX-866 (single agent) | Strongly suppressed spheroid growth at low nanomolar concentrations and inhibited cancer cell motility.                       | [9]          |
| Triple Negative Breast Cancer (TNBC) | BT20 & MDA-MB-468 cell lines, BT20 xenografts | EGFRi + PI3Ki         | Synergistic reduction in cell viability; combination was the only treatment to cause statistically                            | [6]          |

significant  
reduction in  
tumor volume  
compared to  
vehicle.

---

## Table 2: Clinical Trial Results of PX-866 and EGFR Inhibitor Combination

This table summarizes results from human clinical trials. It is important to note that while preclinical data was promising, clinical outcomes have been mixed.

| Trial Phase | Cancer Type(s)                     | Combination        | Primary Endpoint                 | Key Results                                                                                                                                   | Reference(s) |
|-------------|------------------------------------|--------------------|----------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------|--------------|
| Phase I     | CRC & SCCHN                        | PX-866 + Cetuximab | Safety & MTD                     | Combination was well-tolerated. Recommended Phase 2 dose of PX-866 was 8 mg/day. Disease control rate of 88% in evaluable patients.           | [15]         |
| Phase II    | Metastatic Colorectal Cancer (CRC) | PX-866 + Cetuximab | Progression-Free Survival (PFS)  | No improvement in PFS. Median PFS was 59 days with the combination vs. 104 days with cetuximab alone. Higher toxicity in the combination arm. | [7][16]      |
| Phase I/II  | CRC & SCCHN                        | PX-866 + Cetuximab | Safety & Objective Response Rate | Phase I portion established safety. Phase II was designed to evaluate                                                                         | [11]         |

antitumor  
activity  
versus  
cetuximab  
alone.

---

|     |           |                                       |                 |                                                                                                                                                 |
|-----|-----------|---------------------------------------|-----------------|-------------------------------------------------------------------------------------------------------------------------------------------------|
| N/A | R/M HNSCC | PX-866 +<br>Cetuximab or<br>Docetaxel | PFS, ORR,<br>OS | Did not<br>improve<br>clinical<br>outcomes in<br>pretreated<br>recurrent/met [17]<br>astatic head<br>and neck<br>squamous<br>cell<br>carcinoma. |
|-----|-----------|---------------------------------------|-----------------|-------------------------------------------------------------------------------------------------------------------------------------------------|

---

CRC: Colorectal Cancer; SCCHN: Squamous Cell Carcinoma of the Head and Neck; MTD: Maximum Tolerated Dose; ORR: Objective Response Rate; OS: Overall Survival.

## Experimental Protocols

### Protocol 1: Cell Viability Assessment by MTT Assay

This protocol is for determining the effect of PX-866 and an EGFR inhibitor, alone and in combination, on the viability and proliferation of cancer cells in culture.

[Click to download full resolution via product page](#)**Caption:** Experimental workflow for an MTT cell viability assay.

**Materials:**

- Cancer cell line of interest
- Complete growth medium (e.g., DMEM + 10% FBS)
- PX-866 (stock solution in DMSO)
- EGFR inhibitor (e.g., Gefitinib, Erlotinib; stock solution in DMSO)
- 96-well flat-bottom plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- DMSO or other formazan solubilizing agent
- Microplate reader

**Procedure:**

- Cell Seeding: Trypsinize and count cells. Seed 3,000-8,000 cells per well in 100  $\mu$ L of complete medium into a 96-well plate. Incubate overnight to allow for cell attachment.
- Drug Preparation: Prepare serial dilutions of PX-866 and the EGFR inhibitor in growth medium from stock solutions. Also prepare combination dilutions (maintaining a constant ratio if desired). Include a vehicle control (DMSO-treated) and a blank (medium only).
- Treatment: Carefully remove the medium from the wells and add 100  $\mu$ L of the prepared drug dilutions or control medium.
- Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO<sub>2</sub> incubator.
- MTT Addition: Add 10  $\mu$ L of MTT solution to each well and incubate for an additional 3-4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

- Solubilization: Remove the medium and add 100  $\mu$ L of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
- Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
- Analysis:
  - Subtract the average absorbance of the blank wells from all other wells.
  - Calculate the percentage of cell viability relative to the vehicle control:  
$$(\text{Absorbance\_treated} / \text{Absorbance\_control}) * 100.$$
  - Plot dose-response curves and calculate IC50 values.
  - Use software like CompuSyn to calculate the Combination Index (CI) to determine if the drug interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).

## Protocol 2: Western Blot Analysis of PI3K/AKT Pathway Inhibition

This protocol is used to detect changes in the phosphorylation status of key proteins in the EGFR and PI3K signaling pathways following treatment.[\[18\]](#)[\[19\]](#)

[Click to download full resolution via product page](#)**Caption:** General workflow for Western blot analysis.

**Materials:**

- Treated cell lysates
- RIPA lysis buffer with protease and phosphatase inhibitors
- BCA Protein Assay Kit
- Laemmli sample buffer
- SDS-PAGE gels and running buffer
- PVDF membrane
- Transfer buffer
- Blocking buffer (5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-EGFR, anti-total-EGFR, anti- $\beta$ -actin)
- HRP-conjugated secondary antibody
- Enhanced Chemiluminescence (ECL) substrate
- Imaging system

**Procedure:**

- Cell Lysis: After drug treatment for the desired time, wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
- Quantification: Determine the protein concentration of the supernatant using a BCA assay according to the manufacturer's instructions.
- Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli buffer and boil at 95°C for 5 minutes to denature the proteins.

- Gel Electrophoresis: Load 20-40 µg of protein per lane into an SDS-PAGE gel and run until adequate separation is achieved.
- Membrane Transfer: Transfer the proteins to a PVDF membrane using a wet or semi-dry transfer system.
- Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.
- Antibody Incubation:
  - Incubate the membrane with the primary antibody (e.g., anti-p-Akt, diluted in blocking buffer) overnight at 4°C with gentle agitation.
  - Wash the membrane 3 times for 10 minutes each with TBST.
  - Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
  - Wash the membrane again 3 times for 10 minutes each with TBST.
- Detection: Apply ECL substrate to the membrane and capture the chemiluminescent signal using a digital imager or X-ray film.
- Stripping and Reprobing: The membrane can be stripped of antibodies and re-probed for total protein levels (e.g., total Akt) and a loading control (e.g., β-actin) to confirm equal protein loading.
- Analysis: Quantify the band intensities using software like ImageJ. Normalize the intensity of the phospho-protein to the total protein and then to the loading control.

## Protocol 3: In Vivo Tumor Xenograft Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of the combination therapy in an immunodeficient mouse model.[\[13\]](#)[\[20\]](#)[\[21\]](#)

[Click to download full resolution via product page](#)**Caption:** Workflow for an in vivo tumor xenograft study.

**Materials:**

- Immunodeficient mice (e.g., athymic Nude or NSG mice), 6-8 weeks old
- Cancer cells for implantation
- Calipers for tumor measurement
- Dosing vehicles (e.g., PBS, corn oil)
- PX-866 and EGFR inhibitor formulated for in vivo administration

**Procedure:**

- Implantation: Subcutaneously inject 1 to 5 million cancer cells suspended in ~100  $\mu$ L of sterile PBS or Matrigel into the flank of each mouse.
- Tumor Establishment: Allow tumors to grow to an average volume of 150-200 mm<sup>3</sup>. Tumor volume is calculated using the formula: (Length x Width<sup>2</sup>) / 2.
- Randomization: Once tumors are established, randomize the mice into treatment cohorts (typically 5-10 mice per group):
  - Group 1: Vehicle Control
  - Group 2: PX-866
  - Group 3: EGFR inhibitor
  - Group 4: PX-866 + EGFR inhibitor
- Treatment: Administer the agents as per the study design. For example, PX-866 might be given by oral gavage daily at 3 mg/kg, and an EGFR inhibitor like gefitinib at 150 mg/kg.[13]
- Monitoring:
  - Measure tumor dimensions with calipers and calculate tumor volume two to three times per week.

- Record the body weight of each mouse at the same time to monitor for toxicity.
- Observe mice for any clinical signs of distress or adverse effects.
- Study Endpoint: The study may be concluded after a fixed duration (e.g., 21-28 days) or when tumors in the control group reach a predetermined maximum volume.
- Tissue Collection and Analysis: At the endpoint, euthanize the mice. Excise tumors, weigh them, and process them for further analysis. A portion can be snap-frozen for Western blot analysis (to confirm target inhibition, e.g., p-Akt levels) and another portion fixed in formalin for immunohistochemistry.
- Data Analysis: Plot the mean tumor volume  $\pm$  SEM for each group over time. Calculate the Tumor Growth Inhibition (TGI) for each treatment group relative to the control. Use statistical tests (e.g., ANOVA) to determine the significance of differences between groups.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Combined therapy with mutant-selective EGFR inhibitor and Met kinase inhibitor for overcoming erlotinib resistance in EGFR-mutant lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The phosphatidylinositol-3-kinase inhibitor PX-866 overcomes resistance to the epidermal growth factor receptor inhibitor gefitinib in A-549 human non-small cell lung cancer xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cellular and in vivo activity of a novel PI3K inhibitor, PX-866, against human glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Co-Targeting the EGFR and PI3K/Akt Pathway to Overcome Therapeutic Resistance in Head and Neck Squamous Cell Carcinoma: What about Autophagy? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Metabolism of glioblastoma: a review of metabolic adaptations and metabolic therapeutic interventions [frontiersin.org]

- 6. EGFR amplification and PI3K pathway mutations identify a subset of breast cancers that synergistically respond to EGFR and PI3K inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Randomized, Phase II Trial of Cetuximab With or Without PX-866, an Irreversible Oral Phosphatidylinositol 3-Kinase Inhibitor, in Patients With Metastatic Colorectal Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mutations in the phosphatidylinositol-3-kinase pathway predict for antitumor activity of the inhibitor PX-866 while oncogenic Ras is a dominant predictor for resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The phosphatidylinositol 3-kinase inhibitor, PX-866, is a potent inhibitor of cancer cell motility and growth in three-dimensional cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Molecular pharmacology and antitumor activity of PX-866, a novel inhibitor of phosphoinositide-3-kinase signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. oncozine.com [oncozine.com]
- 12. Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications | MDPI [mdpi.com]
- 13. The phosphoinositide-3-kinase inhibitor PX-866 overcomes resistance to the EGFR inhibitor gefitinib in A-549 human non small cell lung cancer xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cellular and in vivo activity of a novel PI3K inhibitor, PX-866, against human glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 17. Frontiers | EGFR and PI3K Pathway Activities Might Guide Drug Repurposing in HPV-Negative Head and Neck Cancers [frontiersin.org]
- 18. benchchem.com [benchchem.com]
- 19. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. aacrjournals.org [aacrjournals.org]
- To cite this document: BenchChem. [Application Notes: Combination Therapy with PX-866 and EGFR Inhibitors]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b593762#combination-therapy-with-px-866-17oh-and-egfr-inhibitors>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)